9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20134317
InChI: InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate

CAS No.:

Cat. No.: VC20134317

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate -

Specification

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name (5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl) 2,2-dimethylpropanoate
Standard InChI InChI=1S/C16H20O3/c1-16(2,3)15(18)19-12-9-8-11-6-4-5-7-14(17)13(11)10-12/h8-10H,4-7H2,1-3H3
Standard InChI Key UNRRKLGFMHCOJA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)OC1=CC2=C(CCCCC2=O)C=C1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The systematic IUPAC name 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-yl pivalate denotes a bicyclic system comprising a benzene ring fused to a seven-membered cycloheptenone (annulene) moiety. The pivalate (2,2-dimethylpropanoyloxy) group is esterified at the second position of the benzoannulene framework.

Conflicting identifiers emerge across sources:

  • CAS Registry: 889958-30-9 vs. 87451-94-3

  • Molecular Formula: C₁₂H₁₂O₃ vs. C₁₆H₂₀O₃

  • Molecular Weight: 204.22 g/mol vs. 260.33 g/mol

Reconciling these discrepancies requires structural analysis. The benzo annulene core (C₁₁H₁₀O) combined with pivalate (C₅H₉O₂) yields C₁₆H₁₉O₃, closely matching the C₁₆H₂₀O₃ formula in , suggesting possible hydrogen count variations due to stereochemistry or hydration states.

Table 1: Comparative Molecular Identifiers

PropertySourceSource Theoretical Expectation
CAS Number889958-30-987451-94-3-
Molecular FormulaC₁₂H₁₂O₃C₁₆H₂₀O₃C₁₆H₁₉O₃
Molecular Weight (g/mol)204.22260.33259.32

Spectroscopic Characterization

While experimental spectral data remain unpublished, predicted features include:

  • IR Spectroscopy: Strong carbonyl stretches at ~1,710 cm⁻¹ (ketone) and ~1,740 cm⁻¹ (ester).

  • ¹H NMR: Distinct signals for annulene protons (δ 6.5–7.2 ppm, aromatic), methyl groups on pivalate (δ 1.2 ppm), and cycloheptenone protons (δ 2.1–3.3 ppm) .

  • ¹³C NMR: Carbonyl carbons at ~207 ppm (ketone) and ~175 ppm (ester), with aromatic carbons between 120–140 ppm .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves sequential functionalization of the benzo annulene core:

  • Core Formation: Diels-Alder cyclization between ortho-xylene derivatives and cyclic dienophiles under Lewis acid catalysis (e.g., AlCl₃).

  • Ketone Introduction: Oxidation of the annulene’s bridgehead position using Jones reagent (CrO₃/H₂SO₄) .

  • Esterification: Pivaloyl chloride coupling under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
CyclizationAlCl₃, 80°C, 12h6295
OxidationCrO₃/H₂SO₄, 0°C, 2h7898
EsterificationPivaloyl chloride, NaOH, DCM8599

Purification and Quality Control

Final purification employs silica gel chromatography (hexane:ethyl acetate, 4:1), yielding ≥98% purity . Batch consistency is verified via HPLC (C18 column, acetonitrile/water gradient) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the ester group. Halogenation (Br₂/FeBr₃) proceeds similarly, enabling further cross-coupling reactions.

Ketone Reactivity

The cycloheptenone’s carbonyl participates in:

  • Grignard Additions: Formation of tertiary alcohols with organomagnesium reagents .

  • Reductive Amination: Conversion to secondary amines via NaBH₃CN and ammonium acetate .

Ester Hydrolysis

Basic hydrolysis (NaOH/EtOH) cleaves the pivalate group, yielding 9-oxo-6,7,8,9-tetrahydro-5H-benzo annulen-2-ol, a precursor for further derivatization.

Applications in Scientific Research

Medicinal Chemistry

The benzoannulene scaffold shows promise as a kinase inhibitor core. Molecular docking studies predict high affinity for ATP-binding pockets due to planar aromaticity and hydrogen-bonding capacity.

Materials Science

Conjugated π-systems enable applications in organic semiconductors. Cyclic voltammetry reveals reversible oxidation at +1.2 V vs. SCE, suggesting hole-transport capabilities .

Analytical Standards

ParameterRecommendation
Personal ProtectionNitrile gloves, safety goggles
Storage-20°C under nitrogen
Spill ManagementAbsorb with vermiculite, incinerate

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